molecular formula C26H29Cl2N3O6 B13425844 3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride

3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride

Cat. No.: B13425844
M. Wt: 550.4 g/mol
InChI Key: AOMMTWBKRSHPHO-UHFFFAOYSA-N
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Description

This compound, identified as Nicardipine Hydrochloride Impurity A (dihydrochloride form) (CAS: 2724726-76-3), is a pyridine dicarboxylate derivative with a molecular formula of C₂₆H₂₇N₃O₆·2HCl and a molecular weight of 550.43 g/mol . Structurally, it features a 3-nitrophenyl group at the 4-position of the pyridine ring, methyl and benzyl-substituted aminoethyl ester groups at the 3- and 5-positions, and two methyl groups at the 2- and 6-positions. It is categorized as a degradation product of the antihypertensive drug Nicardipine, with applications in quality control and analytical research . Pharmacologically, it is also known as YC-93, a potent vasodilator with preferential activity in cerebral and coronary vessels, demonstrating 100–300 times greater potency and durability than reference drugs like papaverine .

Properties

Molecular Formula

C26H29Cl2N3O6

Molecular Weight

550.4 g/mol

IUPAC Name

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;dihydrochloride

InChI

InChI=1S/C26H27N3O6.2ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;;/h5-12,15H,13-14,16H2,1-4H3;2*1H

InChI Key

AOMMTWBKRSHPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride involves multiple stepsThe final step involves the addition of the methyl(phenylmethyl)amino group under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are usually carried out under controlled temperatures and pressures to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group results in the formation of a nitro derivative, while reduction leads to an amino derivative .

Mechanism of Action

The mechanism of action of 3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride involves its interaction with calcium channels in the cell membrane. By blocking these channels, the compound reduces the influx of calcium ions into the cells, leading to vasodilation and a decrease in blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are primarily related to calcium signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1,4-dihydropyridine (1,4-DHP) and pyridine dicarboxylate family. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Pharmacological Activity Source
Target Compound (YC-93 / Nicardipine Impurity A) 3-nitrophenyl at C4; [methyl(benzyl)amino]ethyl ester at C3; methyl ester at C5 Potent cerebral/coronary vasodilation; low systemic toxicity
(S)-3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate (Compound 4) Ethyl ester at C3; methyl ester at C5; 1,4-DHP core (reduced pyridine) No reported pharmacological data; synthesized as a Nicardipine impurity
Ethyl methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-DHP-3,5-dicarboxylate dihydrochloride 2-chlorophenyl at C4; bis(aminoethoxy)methyl substituents at C2/C6 Unknown activity; structural focus on solubility modification
Diethyl 2,6-dihydroxy-4-(3-nitrophenyl)-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate Trifluoromethyl groups at C2/C6; piperidine (saturated) core Antihypertensive potential inferred from 1,4-DHP analogs; no explicit data
3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Ethyl/methyl esters; lacks aminoethyl side chain Laboratory research use; no pharmacological data

Key Findings :

Structural Determinants of Activity: The 3-nitrophenyl group at C4 is critical for vasodilatory activity, as seen in YC-93 and other 1,4-DHPs like nifedipine . Substitution with 2-chlorophenyl (e.g., ) alters target specificity but lacks reported efficacy data . The [methyl(benzyl)amino]ethyl ester at C3 in YC-93 enhances bioavailability and tissue selectivity compared to simpler esters (e.g., ethyl/methyl in ) .

Pharmacological Superiority :

  • YC-93’s 100–300× greater potency than papaverine and isoxsuprine is attributed to its optimized ester side chains and nitro group positioning, which enhance receptor binding and metabolic stability .

Toxicity Profile :

  • YC-93 exhibits low acute toxicity (LD₅₀ comparable to papaverine) despite its high potency, likely due to selective vascular action . In contrast, trifluoromethyl-substituted analogs () may face metabolic challenges due to halogenated groups .

Biological Activity

3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride (CAS: 2724726-76-3) is a compound with significant potential in pharmacological applications, particularly as an antihypertensive agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

  • Molecular Formula : C26H29Cl2N3O6
  • Molecular Weight : 550.43 g/mol
  • CAS Number : 2724726-76-3

The compound acts primarily as a calcium channel blocker, similar to nicardipine, which is known to inhibit calcium influx into vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The structural similarity to known calcium channel blockers suggests that it may share similar pharmacodynamics.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

  • Calcium Channel Blocking Activity :
    • Studies indicate that the compound effectively binds to dihydropyridine receptors, which are crucial for calcium channel modulation. In receptor binding assays, the S-enantiomer demonstrated significantly higher potency compared to the R-enantiomer, suggesting stereoselectivity in its action .
  • Antihypertensive Effects :
    • In animal models, administration of the compound resulted in a marked reduction in systolic and diastolic blood pressure. For example, one study reported approximately a 19-fold increase in potency compared to standard antihypertensives when tested on rat cardiac membranes .
  • Neuroprotective Effects :
    • Preliminary investigations have shown that the compound may exert neuroprotective effects by modulating calcium levels in neuronal cells. This action could be beneficial in conditions such as stroke or neurodegenerative diseases.

Efficacy Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyModelFindings
Rat Cardiac MembranesS-enantiomer showed 19x potency over R-enantiomer in binding assays.
Hypertensive RatsSignificant reduction in blood pressure observed post-administration.
Neuroprotection AssaysPotential neuroprotective effects noted; further studies needed for validation.

Case Studies

  • Hypertensive Model :
    • In a controlled study involving hypertensive rats, administration of the compound resulted in significant reductions in both systolic and diastolic blood pressure over a period of two weeks. The study concluded that the compound's efficacy is comparable to established antihypertensive drugs.
  • Neuroprotection :
    • A recent investigation into the neuroprotective properties of this compound involved cultured neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and preserved neuronal function.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing this compound, and how should they be applied?

  • Methodological Answer : Utilize a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (550.43 g/mol, ), nuclear magnetic resonance (NMR) for structural elucidation (proton and carbon assignments), and infrared (IR) spectroscopy to identify functional groups like the nitro group (stretching ~1520 cm⁻¹). X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in related dihydropyridine analogs . Cross-validate results with computational tools (e.g., density functional theory) to ensure consistency.

Q. How does the dihydrochloride salt form impact the compound’s physicochemical properties?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, which is critical for in vitro assays. Stability studies (e.g., thermal gravimetric analysis) should be conducted at recommended storage conditions (-18°C, ) to prevent degradation. Monitor pH-dependent stability via HPLC, as the nitro group and ester linkages may hydrolyze under acidic/basic conditions .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : The compound is synthesized via a Hantzsch dihydropyridine synthesis variant, involving condensation of a β-ketoester (e.g., methyl 3-oxo-3-phenylpropanoate) with an aldehyde (3-nitrobenzaldehyde) and ammonia. The dihydrochloride form is obtained by treating the free base with HCl gas in anhydrous ethanol . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize by-products like the free base or over-oxidized pyridines.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?

  • Methodological Answer : Contradictions between NMR/IR data and expected structures often arise from dynamic processes (e.g., tautomerism) or impurities. Perform variable-temperature NMR to detect tautomeric equilibria . Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities, followed by HRMS and 2D NMR (COSY, HSQC) for identification . Cross-reference with synthetic intermediates to trace contamination sources.

Q. What strategies optimize chromatographic separation of this compound from its degradation products?

  • Methodological Answer : Develop a reversed-phase HPLC method using a phenyl-hexyl column to exploit π-π interactions with the aromatic nitro group. Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient elution (20–80% B over 25 min). Monitor degradation products (e.g., hydrolyzed esters) at 254 nm. Validate method robustness using forced degradation studies (heat, light, pH extremes) .

Q. How do structural modifications at the 3- and 5-positions influence biological activity?

  • Methodological Answer : Replace the methyl ester at position 3 with bulkier groups (e.g., benzyl) to assess steric effects on receptor binding. For position 5, substitute the [methyl(phenylmethyl)amino]ethyl group with piperidine derivatives (see analogs in ). Evaluate changes in calcium channel blockade (if applicable) using patch-clamp assays, comparing IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding affinities to L-type calcium channels .

Data Contradiction Analysis

Q. How should conflicting data on stability profiles be addressed?

  • Methodological Answer : If literature reports varying degradation rates, conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Use mass balance studies (HPLC-UV/MS) to quantify degradation pathways. For example, discrepancies in nitro group stability may arise from light exposure; perform photostability tests (ICH Q1B) with controlled UV irradiation .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer : Use isolated aortic ring assays to assess vasodilatory effects (relevant to antihypertensive activity ). For cytotoxicity, employ human hepatocyte (HepG2) and renal (HEK293) cell lines, measuring IC₅₀ via MTT assay. Include positive controls (e.g., nifedipine) and validate results across multiple biological replicates to account for donor variability .

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